N-[(1r,3r)-3-fluorocyclobutyl]benzamide
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Overview
Description
N-[(1r,3r)-3-fluorocyclobutyl]benzamide is a chemical compound with the molecular formula C11H12FNO and a molecular weight of 193.22 g/mol . This compound is characterized by the presence of a fluorocyclobutyl group attached to a benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1r,3r)-3-fluorocyclobutyl]benzamide typically involves the reaction of 3-fluorocyclobutanone with benzamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(1r,3r)-3-fluorocyclobutyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the cyclobutyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative .
Scientific Research Applications
N-[(1r,3r)-3-fluorocyclobutyl]benzamide is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1r,3r)-3-fluorocyclobutyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-[(1r,3r)-3-(fluoromethyl)cyclobutyl]benzamide
- N-(trans-3-fluorocyclobutyl)benzamide
Uniqueness
N-[(1r,3r)-3-fluorocyclobutyl]benzamide is unique due to its specific fluorocyclobutyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C11H12FNO |
---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
N-(3-fluorocyclobutyl)benzamide |
InChI |
InChI=1S/C11H12FNO/c12-9-6-10(7-9)13-11(14)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14) |
InChI Key |
REPGJIWALBRGBP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1F)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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